![molecular formula C7H3BrClFO B1629255 2-Bromo-3-fluorobenzoyl chloride CAS No. 1000339-91-2](/img/structure/B1629255.png)
2-Bromo-3-fluorobenzoyl chloride
Overview
Description
2-Bromo-3-fluorobenzoyl chloride is a chemical compound that is widely used in scientific research. It is a versatile reagent that is used in the synthesis of various organic compounds.
Scientific Research Applications
Molecular Structures and Conformational Studies
- Gas Phase Molecular Structures : Research on 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride, closely related to 2-bromo-3-fluorobenzoyl chloride, investigated their gas phase molecular structures. These compounds were found to exist as non-planar conformers (anti and gauche) in the gas phase, with significant trends observed in molecular behavior as the ortho halogen atomic size increases (Johansen, Dahl, & Hagen, 2013).
Chemical Synthesis and Transformations
- Facile Synthesis of Halogenated Aromatic Compounds : A study demonstrated a scalable synthesis of 2-bromo-3-fluorobenzonitrile using NaOMe-catalyzed bromodeboronation, showcasing the versatility of halogenated compounds like 2-bromo-3-fluorobenzoyl chloride in synthetic chemistry (Szumigala, Devine, Gauthier, & Volante, 2004).
Applications in Material Science
- Formation of Polytypic Forms in Crystals : A study on 4-fluorobenzoyl chloride, similar in structure to 2-bromo-3-fluorobenzoyl chloride, revealed insights into the crystallization pathway of the compound, suggesting potential applications in material science (Dikundwar & Row, 2014).
Medicinal Chemistry and Drug Development
- Synthesis of Antimicrobial Compounds : Research on compounds synthesized from 2-bromo-3-fluorobenzoyl chloride derivatives demonstrated antimicrobial activity, indicating its significance in the development of new antibacterial and antifungal agents (Saeed, Shaheen, Hameed, & Kazmi, 2010).
Mechanism of Action
Target of Action
2-Bromo-3-fluorobenzoyl chloride is a type of acid halide derived from benzene . It is an electrophile that can react with nucleophiles in various chemical reactions . The primary targets of this compound are molecules with nucleophilic sites, such as amines, alcohols, and carboxylic acids .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic acyl substitution . In this reaction, the nucleophile attacks the carbonyl carbon of the 2-Bromo-3-fluorobenzoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing a chloride ion and forming a new bond with the nucleophile .
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromo-3-fluorobenzoyl chloride depend on the nature of the nucleophile it reacts with. For instance, if the nucleophile is a biological molecule like an amino acid, the resulting product could potentially interfere with protein synthesis or other biochemical pathways .
Pharmacokinetics
Its bioavailability would depend on factors such as the route of administration and the presence of other substances that can react with it .
Result of Action
The molecular and cellular effects of 2-Bromo-3-fluorobenzoyl chloride’s action depend on the specific nucleophile it reacts with. The compound itself is known to be corrosive and can cause burns on skin and eyes . On a molecular level, it can form various products depending on the nucleophile, potentially leading to a wide range of effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-fluorobenzoyl chloride. For instance, the presence of moisture can lead to hydrolysis of the compound, reducing its reactivity . Additionally, the compound should be handled in a well-ventilated place to prevent inhalation of fumes .
properties
IUPAC Name |
2-bromo-3-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDXHLMXMWMYJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617938 | |
Record name | 2-Bromo-3-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluorobenzoyl chloride | |
CAS RN |
1000339-91-2 | |
Record name | 2-Bromo-3-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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